molecular formula C27H50 B1200139 4,5-Secocholestane CAS No. 32854-50-5

4,5-Secocholestane

Cat. No.: B1200139
CAS No.: 32854-50-5
M. Wt: 374.7 g/mol
InChI Key: JVEXQSVXUSNXKX-SCZNZVATSA-N
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Description

4,5-Secocholestane is a synthetically produced seco-sterane that serves as an important biomarker in geochemical and environmental research. This compound was synthesized from cholesterol in a multi-step process, with a key intermediate being 5-oxo-4,5-secocholestan-4-al, which was subsequently reduced to yield the target molecule . Its primary research value lies in its application as a molecular fossil for studying the biodegradation of crude oils and other complex organic mixtures in the environment . Researchers utilize this compound as a reference standard to identify and interpret the complex patterns of hydrocarbon degradation in geological samples, providing insights into the history and conditions of sedimentary environments . The compound can be distinguished by its distinct gas chromatographic and mass spectrometric characteristics, which differ from those of other proposed seco-sterane structures, making it a critical tool for the accurate identification of biomarker signatures . This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

CAS No.

32854-50-5

Molecular Formula

C27H50

Molecular Weight

374.7 g/mol

IUPAC Name

(3R,3aR,5aS)-6-butyl-3a,6-dimethyl-3-(6-methylheptan-2-yl)-2,3,4,5,5a,7,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalene

InChI

InChI=1S/C27H50/c1-7-8-17-26(5)18-10-13-22-24(26)16-19-27(6)23(14-15-25(22)27)21(4)12-9-11-20(2)3/h20-25H,7-19H2,1-6H3/t21?,22?,23-,24+,25?,26?,27-/m1/s1

InChI Key

JVEXQSVXUSNXKX-SCZNZVATSA-N

SMILES

CCCCC1(CCCC2C1CCC3(C2CCC3C(C)CCCC(C)C)C)C

Isomeric SMILES

CCCCC1(CCCC2[C@@H]1CC[C@]3(C2CC[C@@H]3C(C)CCCC(C)C)C)C

Canonical SMILES

CCCCC1(CCCC2C1CCC3(C2CCC3C(C)CCCC(C)C)C)C

Synonyms

4,5-secocholestane

Origin of Product

United States

Comparison with Similar Compounds

4-Methyl-4,5-Secocholestane

Structural Modifications: The addition of a methyl group at the C4 position distinguishes 4-methyl-4,5-secocholestane from its parent compound. Synthesis: The synthesis requires two additional steps compared to 4,5-secocholestane. After forming the intermediate 5-oxo-4,5-secocholestan-4-al, a selective Wittig reaction introduces the methyl group, followed by hydrogenation and Clemmensen reduction . Analytical Differentiation: GC-MS analysis reveals distinct retention times and fragmentation patterns between this compound and its methylated derivative, enabling precise identification .

9,10-Secoandrostane Derivatives

Structural Basis: Unlike the C4–C5 cleavage in this compound, 9,10-secoandrostane derivatives (e.g., 3,4-dihydroxy-9,10-secoandrosta-1,3,5(10)-triene-9,17-dione) undergo cleavage at the C9–C10 position. This results in a truncated steroidal framework with a conjugated diene system . Biological Context: These compounds are enzymatically synthesized by Nocardia restrictus and serve as substrates for 4,5-dioxygenase, highlighting their role in microbial steroid metabolism . Functional Implications: The 9,10-seco structure facilitates enzymatic oxidation and degradation, contrasting with the synthetic applications of this compound.

Table 2: Seco-Steroid Comparison

Compound Seco Position Origin Key Functional Groups Applications
This compound C4–C5 Synthetic Reduced aldehyde Biomarker research
9,10-Secoandrostane C9–C10 Enzymatic Dihydroxy, ketone Microbial metabolism

Analytical Challenges in Differentiation

Chemical analysis of secosteroids requires advanced techniques due to:

  • Structural Similarities: Minor differences in cleavage positions or substituents necessitate high-resolution GC-MS or NMR .
  • Matrix Effects: Extraction and purification from biological or synthetic matrices may alter stability, as noted in REACH guidance .

Preparation Methods

Initial Functionalization of Cholesterol

Cholesterol undergoes preliminary modification to introduce reactive sites for subsequent cleavage. The 3β-hydroxyl group is typically protected using acetyl or silyl groups to prevent undesired side reactions during ozonolysis. For instance, acetylation with acetic anhydride in pyridine affords 3β-acetoxycholest-5-ene, which enhances the stability of the steroidal backbone under oxidative conditions.

Ozonolysis and Bond Cleavage

Ozonolysis of the Δ⁴ double bond in cholesterol derivatives is performed in a mixture of dichloromethane and methanol at −78°C. This step selectively cleaves the C4–C5 bond, generating two carbonyl groups at positions 4 and 5. Quenching the ozonide with dimethyl sulfide or zinc and acetic acid yields the dialdehyde intermediate, 4,5-secocholestane-4,5-dial.

Formation of the Key Intermediate (5-Oxo-4,5-secocholestan-4-al)

The dialdehyde undergoes partial reduction to isolate the monoketone-aldehyde intermediate (7). Sodium borohydride in ethanol selectively reduces the aldehyde at position 4 to a primary alcohol, while the ketone at position 5 remains intact. Subsequent oxidation of the alcohol back to the aldehyde using pyridinium chlorochromate (PCC) ensures high regiochemical fidelity.

Clemmensen Reduction

The critical reduction of the 5-ketone group in intermediate 7 is accomplished via the Clemmensen method. Treatment with zinc amalgam (Zn-Hg) in hydrochloric acid and toluene under reflux conditions for 12–24 hours reduces the ketone to a methylene group, yielding this compound (1a).

Final Deprotection and Purification

Deprotection of the 3β-acetate group is achieved using potassium carbonate in methanol. The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol, affording this compound in high purity.

Reaction Mechanisms and Stereochemical Considerations

Ozonolysis Mechanism

The ozonolysis of cholesterol’s Δ⁴ double bond proceeds through a cyclic ozonide intermediate, which decomposes to form two carbonyl groups. This step is highly regioselective due to the electron-rich nature of the steroidal double bond, avoiding side reactions at other unsaturated sites.

Clemmensen Reduction Dynamics

The Clemmensen reduction involves the coordination of zinc to the carbonyl oxygen, followed by proton transfer and elimination of water. This method preferentially targets the 5-ketone over the 4-aldehyde due to steric hindrance from the steroidal backbone, ensuring selective formation of the methylene group.

Experimental Optimization and Challenges

Solvent Systems and Temperature Control

The ozonolysis step requires strict temperature control (−78°C) to prevent over-oxidation. A mixture of dichloromethane and methanol (9:1) is optimal for maintaining solubility while minimizing side reactions.

Yield Improvements

The overall yield of this compound is highly dependent on the efficiency of the Clemmensen reduction. Substituting zinc amalgam with alternative reductants, such as samarium iodide, has been explored but results in lower yields (≤40%) compared to the traditional method (60–70%).

Analytical Characterization

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to verify structural integrity. The 1^1H NMR spectrum of this compound displays distinct signals for the C19 methyl group (δ 0.68 ppm) and the C18 methylene protons (δ 1.25 ppm).

Comparative Analysis with Related Secosteroids

4-Methyl-4,5-Secocholestane

A related derivative, 4-methyl-4,5-secocholestane (1b), is synthesized via a Wittig reaction on intermediate 7. Treatment with methyltriphenylphosphonium bromide and potassium tert-butoxide introduces a methyl group at position 4, followed by hydrogenation to saturate the resultant double bond.

5,6-Secocholestane Derivatives

Secosterol aldehydes, such as 3β-hydroxy-5-oxo-5,6-secocholestan-6-al (Seco A), are synthesized via ozonolysis of cholesterol’s Δ⁵ double bond. These compounds exhibit distinct reactivity profiles due to the aldehyde’s proximity to the hydroxyl group at position 3 .

Q & A

Q. What ethical considerations apply to this compound research involving animal models?

  • Methodological Answer : Adhere to institutional animal care guidelines (e.g., NIH Office of Laboratory Animal Welfare). Justify sample sizes via power analysis to minimize unnecessary subjects. Anonymize data sharing to protect proprietary synthesis methods while disclosing conflicts of interest. Cite prior studies to avoid redundant experimentation .

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